BenchChemオンラインストアへようこそ!

EZH2-IN-15

Epigenetics Cancer Histone Methyltransferase

EZH2-IN-15 (SHR2554/Zeprumetostat) inhibits EZH2 WT and Y641F mutant (IC50=2.68 nM), reducing H3K27me3 in DLBCL (Karpas-422, Pfeiffer). Demonstrates synergistic activity with Chidamide and modulates T-cell subsets. Essential for EZH2-driven lymphomagenesis research where precise mutant-targeting and clinical-stage data justify selection over less-characterized inhibitors.

Molecular Formula C32H44N4O4
Molecular Weight 548.7 g/mol
Cat. No. B2451217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZH2-IN-15
Molecular FormulaC32H44N4O4
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)CN4CCCCC4)C(=O)NCC5=C(C=C(NC5=O)C)C
InChIInChI=1S/C32H44N4O4/c1-5-25-28(36(6-2)23-10-14-39-15-11-23)18-29-26(17-24(40-29)20-35-12-8-7-9-13-35)30(25)32(38)33-19-27-21(3)16-22(4)34-31(27)37/h16-18,23H,5-15,19-20H2,1-4H3,(H,33,38)(H,34,37)
InChIKeyYLZVNQZYAYVUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

EZH2-IN-15: A Potent and Selective EZH2 Inhibitor for Epigenetic Research in Lymphoma and Solid Tumors


EZH2-IN-15 (also known as SHR2554 or Zeprumetostat; CAS: 2098545-98-1) is a small-molecule inhibitor that targets the catalytic SET domain of Enhancer of Zeste Homolog 2 (EZH2), the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2). It potently inhibits both wild-type and mutant forms of EZH2 methyltransferase activity, thereby reducing global levels of trimethylated histone H3 lysine 27 (H3K27me3) [1]. The compound demonstrates significant anti-proliferative effects across a range of EZH2-dependent cancer cell lines and has advanced to clinical evaluation in patients with relapsed or refractory lymphoid neoplasms [2].

Why Generic Substitution of EZH2 Inhibitors Fails: Key Differentiators of EZH2-IN-15


EZH2 inhibitors are not functionally interchangeable due to substantial differences in biochemical potency, selectivity profiles across the EZH1/EZH2 paralogs, cellular target engagement efficacy, and clinical safety parameters. Substituting EZH2-IN-15 with another EZH2 inhibitor without accounting for these variables can lead to divergent experimental outcomes and therapeutic potential. For example, the selectivity window between EZH2 and its close homolog EZH1 varies significantly among inhibitors, impacting both efficacy and on-target toxicity in certain cellular contexts . Furthermore, the potency against clinically relevant EZH2 activating mutations (e.g., Y641F) is not uniform across the class, as some inhibitors demonstrate a reduced capacity to inhibit mutant enzymes compared to wild-type [1]. The quantitative evidence presented in Section 3 provides the specific, comparator-based data required to justify the selection of EZH2-IN-15 for a given research or industrial application.

EZH2-IN-15 (SHR2554): Quantitative Comparative Evidence for Informed Procurement Decisions


Biochemical Potency Against Wild-Type EZH2: EZH2-IN-15 vs. Tazemetostat and GSK126

EZH2-IN-15 (SHR2554) demonstrates potent inhibition of wild-type EZH2 with an IC50 of 0.87 nM . This is comparable to the biochemical potency of GSK126 (IC50 = 9.9 nM) and tazemetostat (IC50 = 11 nM in peptide assay) .

Epigenetics Cancer Histone Methyltransferase

Potency Against EZH2 Y641F Mutant: EZH2-IN-15 vs. Tazemetostat

EZH2-IN-15 potently inhibits the clinically relevant EZH2 Y641F mutant with an IC50 of 2.68 nM . Tazemetostat also inhibits the Y641F mutant, but with a reported IC50 range of 1.4-4.9 nM in cellular methylation assays .

Lymphoma EZH2 Mutation Targeted Therapy

Selectivity Over EZH1: EZH2-IN-15 vs. CPI-1205 and Tazemetostat

EZH2-IN-15 demonstrates a selectivity window of approximately 22-fold for EZH2 over its close homolog EZH1 (EZH2 IC50 = 0.87 nM; EZH1 IC50 = 19.10 nM) . In comparison, CPI-1205 exhibits a ~26-fold selectivity (EZH2 IC50 = 2 nM; EZH1 IC50 = 52 nM) , while tazemetostat shows a higher selectivity window of approximately 98-fold (EZH2 IC50 = 4 nM; EZH1 IC50 = 392 nM) .

Selectivity EZH1 Epigenetic Drugs

Cellular Target Engagement: Reduction of H3K27me3 in Pfeiffer Cells

In Pfeiffer cells, a model of DLBCL, EZH2-IN-15 reduces intracellular H3K27me3 levels with an IC50 of 1.63 nM . This cellular potency is comparable to the reported effects of other EZH2 inhibitors in similar cell lines. For instance, GSK126 has been shown to inhibit H3K27me3 in DLBCL cell lines with IC50 values ranging from 28 nM to 5.5 µM .

Target Engagement Histone Methylation DLBCL

Clinical Safety and Activity Profile: EZH2-IN-15 Phase 1 Trial Outcomes

In a first-in-human phase 1 trial of 113 patients with relapsed or refractory lymphoid neoplasms, EZH2-IN-15 (SHR2554) demonstrated an overall response rate (ORR) of 43% (95% CI 33-53) at the recommended phase 2 dose of 350 mg twice daily [1]. The most common grade 3 or 4 treatment-related adverse events were thrombocytopenia (18%), neutropenia (9%), and anemia (6%). This safety and activity profile can be compared to that of tazemetostat, which in a phase 2 study of relapsed/refractory follicular lymphoma showed an ORR of 69% in EZH2-mutant patients and 35% in EZH2 wild-type patients, with grade ≥3 adverse events including thrombocytopenia (3%), neutropenia (3%), and anemia (3%) [2].

Clinical Trial Safety Lymphoma

EZH2-IN-15: Recommended Application Scenarios Based on Quantitative Evidence


Preclinical Research in EZH2-Mutant Lymphoma Models

Given its potent inhibition of the EZH2 Y641F mutant (IC50 = 2.68 nM) and strong anti-proliferative effects in DLBCL cell lines [1], EZH2-IN-15 is ideally suited for in vitro and in vivo studies investigating EZH2-driven lymphomagenesis. It is particularly relevant for experiments using cell lines such as Karpas-422, Pfeiffer, and SU-DHL-6, which harbor EZH2 activating mutations.

Investigation of EZH2-HDAC Inhibitor Synergistic Combinations

EZH2-IN-15 has demonstrated robust synergistic anti-tumor activity when combined with the HDAC inhibitor Chidamide in both EZH2-mutant and wild-type DLBCL models [2]. This evidence supports its use in combination therapy studies aimed at overcoming resistance mechanisms and improving therapeutic outcomes in lymphoma.

Epigenetic Modulation of T-Cell Function in Graft-Versus-Host Disease (GVHD) Research

EZH2-IN-15's ability to modulate T-cell subset ratios and suppress polyfunctional responses, while preserving CD4+/CD8+ ratios [3], makes it a valuable tool for studying the role of EZH2 in T-cell biology and for exploring its therapeutic potential in GVHD following allogeneic hematopoietic stem cell transplantation.

Clinical Development Programs for Relapsed/Refractory Lymphoid Malignancies

The favorable safety profile and encouraging preliminary clinical activity observed in the phase 1 trial [4] position EZH2-IN-15 as a promising candidate for further clinical development in patients with relapsed or refractory B-cell and T-cell lymphomas. It is particularly relevant for programs targeting patient populations with limited treatment options.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EZH2-IN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.